molecular formula C17H15Cl2NO3 B2925782 [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate CAS No. 876528-98-2

[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate

Cat. No. B2925782
CAS RN: 876528-98-2
M. Wt: 352.21
InChI Key: PKXVWAXMIDCHLL-UHFFFAOYSA-N
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Description

“Methyl 2,5-dichlorobenzoate” is an organic compound used as a starting reagent in the synthesis of poly (p-phenylene) . It has also been used in the isolation of microorganisms degrading methyl benzoate . Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.04 .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dichlorobenzoate” includes two chlorine atoms, six carbon atoms, one oxygen atom, and one hydrogen atom .


Physical And Chemical Properties Analysis

“Methyl 2,5-dichlorobenzoate” is a solid substance with a melting point of 37-40 °C . It is moderately soluble in water .

Scientific Research Applications

Polymer Synthesis and Applications

Research has demonstrated the utility of derivatives of 2,5-dichlorobenzoate in the synthesis of novel polymers. For instance, Chaturvedi et al. (1993) and (1992) developed a new precursor route for the preparation of poly(p-phenylene) using methyl 2,5-dichlorobenzoate. This approach yielded polymers with significant electrical conductivity after doping, highlighting potential applications in electronic materials (Chaturvedi, Tanaka, & Kaeriyama, 1993) (Chaturvedi, Tanaka, & Kaeriyama, 1992).

Prodrug Development

Buur and Bundgaard (1985) investigated the hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil, including phenyl derivatives, in aqueous and biological media. Their findings contribute to the understanding of prodrug stability and activation, crucial for drug design and development (Buur & Bundgaard, 1985).

Safety and Hazards

“Methyl 2,5-dichlorobenzoate” is harmful if swallowed and may cause drowsiness or dizziness. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-9-13(18)7-8-15(14)19/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXVWAXMIDCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate

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